Product packaging for 4-[(4-Chlorophenyl)methyl]isoquinoline(Cat. No.:CAS No. 104755-77-3)

4-[(4-Chlorophenyl)methyl]isoquinoline

Cat. No.: B11858781
CAS No.: 104755-77-3
M. Wt: 253.72 g/mol
InChI Key: HBOJMKPCCWSERF-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]isoquinoline is a synthetic organic compound based on the isoquinoline scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery. The isoquinoline core is a privileged structure in pharmacology, known for its wide range of biological activities. This particular derivative features a 4-chlorobenzyl substitution, a modification often explored to modulate the compound's lipophilicity, electronic properties, and binding affinity to biological targets . This compound is of high interest in pharmaceutical research, primarily as a key intermediate or precursor for the development of novel therapeutic agents. Isoquinoline derivatives have been extensively studied and reported to exhibit notable anticancer properties, functioning through diverse mechanisms such as inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration . Beyond oncology, the isoquinoline scaffold is a common structural motif in compounds with demonstrated anti-inflammatory activity. Research on similar derivatives has shown significant efficacy in models like carrageenan-induced paw edema, with some compounds functioning through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) . The presence of the chlorophenyl group in the structure may enhance its interaction with various enzymatic targets, making it a valuable entity for structure-activity relationship (SAR) studies. Researchers utilize this compound in hit-to-lead optimization campaigns, molecular docking studies to predict binding modes, and in vitro screening against various disease models. Its structural framework serves as a versatile building block for generating more complex polycyclic or heterocyclic derivatives aimed at improving potency and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClN B11858781 4-[(4-Chlorophenyl)methyl]isoquinoline CAS No. 104755-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104755-77-3

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]isoquinoline

InChI

InChI=1S/C16H12ClN/c17-15-7-5-12(6-8-15)9-14-11-18-10-13-3-1-2-4-16(13)14/h1-8,10-11H,9H2

InChI Key

HBOJMKPCCWSERF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Isoquinoline Derivatives

Evolution and Modern Adaptations of Established Cyclization Reactions

Classical cyclization reactions remain fundamental to isoquinoline (B145761) synthesis. However, significant advancements have been made to overcome their initial limitations, such as harsh reaction conditions and limited functional group tolerance.

The Bischler–Napieralski reaction, first reported in 1893, is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to 3,4-dihydroisoquinolines using a condensing agent and acidic conditions. nrochemistry.comwikipedia.org These intermediates can then be readily oxidized to the corresponding aromatic isoquinolines. The reaction is typically most effective when the aromatic ring bears electron-donating groups. nrochemistry.com

The mechanism is believed to proceed through one of two pathways depending on the conditions: one involving a dichlorophosphoryl imine-ester intermediate and another involving a more commonly accepted nitrilium ion intermediate. nrochemistry.comwikipedia.org Classical conditions often require strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at high temperatures. nrochemistry.comwikipedia.orgorganic-chemistry.org

Modern adaptations have focused on developing milder conditions to broaden the reaction's applicability. A significant advancement involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine. nih.gov This method allows for low-temperature amide activation followed by cyclodehydration upon warming, enabling the synthesis to proceed with short reaction times and accommodating more sensitive substrates, including those with halogen substituents or acid-sensitive functional groups. nih.gov

Table 1: Comparison of Classical and Modern Bischler-Napieralski Conditions

Feature Classical Conditions Advanced (Movassaghi) Conditions
Reagents POCl₃, P₂O₅, PPA Trifluoromethanesulfonic anhydride (Tf₂O), 2-chloropyridine
Temperature Refluxing (often >100 °C) Low temperature (-78 °C to rt)
Substrate Scope Limited by harsh acidic conditions Broader; tolerates sensitive and halogenated substrates

| Reaction Time | Often several hours | Short (typically < 1 hour) |

Discovered in 1911, the Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgyoutube.com The reaction is considered a special case of the more general Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which is then attacked by the electron-rich aryl ring. wikipedia.orgquimicaorganica.org While classical methods used strong acids and heat, the reaction can also proceed under milder, and sometimes even acid-free, conditions, particularly with highly nucleophilic aromatic rings like indoles. wikipedia.org

The most significant evolution of the Pictet–Spengler reaction has been the development of asymmetric and stereoselective variants. aalto.fi Since many isoquinoline alkaloids are chiral, controlling the stereochemistry at the newly formed stereocenter (C-1) is crucial. This has been achieved with notable success using various strategies:

Enzyme Catalysis: Enzymes like strictosidine (B192452) synthase facilitate the reaction with high enantioselectivity in biosynthesis. aalto.fi

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the cyclization to favor one stereoisomer.

Chiral Catalysts: The use of chiral Brønsted acids or organic catalysts has enabled enantioselective versions of the reaction, providing direct access to optically active tetrahydroisoquinolines. aalto.fi

These stereoselective methods have proven invaluable in the total synthesis of complex natural products. nih.gov

The Pomeranz–Fritsch reaction, also from 1893, is another classical method for isoquinoline synthesis, proceeding via the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comacs.org The starting acetal (B89532) is formed from the condensation of an aromatic aldehyde and 2,2-diethoxyethylamine. thermofisher.com However, the original reaction often suffered from low yields.

A critical improvement was the Schlittler–Müller modification (1948), which alters the starting materials to a benzylamine (B48309) and glyoxal (B1671930) semiacetal. acs.orgnih.govdrugfuture.com This change in strategy allows for the synthesis of C1-substituted isoquinolines, significantly expanding the reaction's utility. thermofisher.com Another key adaptation is the Bobbitt modification , which involves an in-situ hydrogenation of the intermediate imine to an aminoacetal, followed by acid-catalyzed cyclization to yield 1,2,3,4-tetrahydroisoquinolines. acs.orgnih.gov These modifications have made the Pomeranz-Fritsch approach a more versatile tool for accessing a wider variety of isoquinoline and tetrahydroisoquinoline structures.

Table 2: Starting Materials for Pomeranz-Fritsch and its Modifications

Reaction Aromatic Component Amine/Acetal Component Key Product Type
Pomeranz-Fritsch (Classical) Aromatic aldehyde Aminoacetal Isoquinoline
Schlittler-Müller Modification Benzylamine Glyoxal semiacetal 1-Substituted Isoquinoline

| Bobbitt Modification | Benzalaminoacetal (from aromatic aldehyde) | Hydrogenated in situ | Tetrahydroisoquinoline |

Transition Metal-Catalyzed Syntheses of Isoquinoline Scaffolds

In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoquinolines. These methods often provide milder reaction conditions, higher efficiency, and novel pathways for C-C and C-N bond formation.

Palladium catalysis is a powerful tool for both the de novo synthesis and the post-synthesis functionalization of the isoquinoline core. beilstein-journals.org Palladium-catalyzed cross-coupling reactions and C-H activation/functionalization strategies are particularly prominent. rsc.org

One modern approach involves the direct C-H arylation at the C-4 position of a dihydroisoquinoline scaffold, guided by the ring's heteroatom. rsc.org This allows for the introduction of aryl groups at a specific site without pre-functionalization. Furthermore, tandem reactions, which combine multiple steps into a single operation, have been developed. For example, a palladium-catalyzed tandem Heck–Suzuki coupling reaction between an o-iodo-N-(prop-2-ynyl)benzamide and an arylboronic acid can stereoselectively generate 4-substituted isoquinolin-1(2H)-ones. researchgate.net Such methods provide efficient access to complex and highly decorated isoquinoline structures that are difficult to obtain through classical means. researchgate.netnih.gov

While precious metals like palladium are highly effective, there is a strong and growing interest in using less expensive, more earth-abundant, and less toxic 3d-transition metals. beilstein-journals.orgbohrium.com Catalysts based on iron, cobalt, copper, nickel, and manganese are emerging as sustainable alternatives for isoquinoline synthesis. bohrium.comresearchgate.net

These first-row transition metals are capable of catalyzing a wide range of organic transformations, including the C-H activation, annulation, and cycloaddition reactions needed to construct the isoquinoline ring system. bohrium.comresearchgate.netresearchgate.net Notable examples include:

Cobalt-catalyzed [4+2] annulation reactions to form the isoquinoline core. bohrium.comnih.gov

Manganese-catalyzed C-H activation and subsequent annulation with alkynes. researchgate.netnih.gov

Iron- and copper-catalyzed reactions that provide various isoquinoline-related compounds. bohrium.com

These methods offer the significant advantages of lower cost and greater sustainability, aligning with the principles of green chemistry and paving the way for more economical large-scale synthesis of isoquinoline derivatives. beilstein-journals.org

Rhodium-Catalyzed C-H Activation Strategies

Rhodium-catalyzed C-H activation has emerged as a powerful and direct method for the construction of isoquinoline and isoquinolone frameworks. rsc.orgrsc.orgumich.edu This strategy avoids the pre-functionalization of starting materials, offering a more atom-economical approach.

Recent advancements have demonstrated the synthesis of isoquinolones through a Rh(III)-catalyzed C-H activation/annulation of benzoylhydrazines and alkynes. rsc.org This method utilizes an internally oxidizing directing group strategy. Furthermore, a tunable double cascade cyclization of benzoylhydrazines with two equivalents of alkynes can lead to the formation of tetracyclic amides. rsc.org Another approach involves the Rh(III)-catalyzed coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes to yield 4-substituted isoquinolones. nih.gov Mechanistic studies suggest the formation of a [4.1.0] bicyclic intermediate that opens under acidic conditions to furnish the final product. nih.gov

The regioselective synthesis of 4-methyl-substituted dihydroisoquinolones has been achieved through the Rh-catalyzed C-H functionalization of O-pivaloyl benzhydroxamic acids with propene gas. nih.gov The use of [CptRhCl2]2 as a precatalyst allows for good to excellent regioselectivity. nih.gov Additionally, hydroxyl-substituted benzaldimines can undergo a Rh(III)-catalyzed C-H activation and annulation with alkynes to produce novel mesoionic isoquinoline derivatives, where oxygen acts as an internal anion source. umich.edu

Table 1: Rhodium-Catalyzed Synthesis of Isoquinoline Derivatives
Catalyst/ReagentsStarting MaterialsProduct TypeReference
Rh(III)Benzoylhydrazines, AlkynesIsoquinolones, Tetracyclic amides rsc.org
Rh(III)O-pivaloyl benzhydroxamic acids, 3,3-disubstituted cyclopropenes4-substituted isoquinolones nih.gov
[CptRhCl2]2O-pivaloyl benzhydroxamic acids, Propene gas4-methyl-substituted dihydroisoquinolones nih.gov
Rh(III)Hydroxyl-substituted benzaldimines, AlkynesMesoionic isoquinolines umich.edu
[Cp*RhCl2]2, Cu(OAc)2·H2O(E)-2-[(Phenylimino)methyl]phenol, DiphenylacetyleneMesoionic isoquinoline umich.edu

Multi-Component Reactions (MCRs) and Cascade Strategies for Isoquinoline Assembly

Multi-component reactions (MCRs) offer significant advantages in terms of synthetic efficiency and operational simplicity for the construction of complex molecular scaffolds. beilstein-journals.orgnih.gov These reactions, where three or more reactants combine in a single step, are highly atom-economical and allow for the rapid generation of molecular diversity. nih.govresearchgate.net

Ugi Postcyclization Approaches for Diverse Isoquinoline Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been widely utilized in the synthesis of diverse heterocyclic compounds. nih.govresearchgate.net Post-cyclization modifications of Ugi adducts provide a powerful strategy for constructing various isoquinoline scaffolds. nih.govacs.org

One such approach involves the application of the Pomeranz–Fritsch reaction and its Schlittler–Müller modification as a post-Ugi cyclization strategy. nih.govacs.org By employing orthogonally protected aminoacetaldehyde diethyl acetal and electron-rich building blocks, a variety of scaffolds, including isoquinolines, can be synthesized in moderate to good yields. nih.govacs.org For instance, the Ugi reaction of 3,4,5-trimethoxybenzaldehyde, aminoacetaldehyde diethyl acetal, 4-chlorophenylacetic acid, and phenylethyl isocyanide, followed by acid-mediated cyclization, can lead to the formation of isoquinoline derivatives. nih.gov This strategy has also been extended to the synthesis of isoquinoline-tetrazoles by combining the Ugi-azide reaction with the Pomeranz–Fritsch reaction. acs.org Furthermore, a concise synthesis of isoquinoline scaffolds has been developed through a combination of the Ugi-4CR and a Pd-catalyzed intramolecular Heck reaction. nih.gov

Hydrolysis/Cycloaddition/Elimination Cascades for Fused Systems

Cascade reactions provide an efficient pathway to complex fused heterocyclic systems in a single operation. A notable example is the synthesis of a fused pyrrolo[2,1-a]isoquinoline (B1256269) derivative through a hydrolysis/[3+2] cycloaddition/elimination cascade. mdpi.com This reaction proceeds via the formation of an azomethine ylide intermediate from an isoquinoline ester iminium ion in an alkaline medium. mdpi.com The subsequent [3+2] cycloaddition of this ylide with an ethylene (B1197577) derivative, followed by the elimination of a leaving group, affords the final tricyclic product. mdpi.com

Stereoselective and Enantiopure Synthesis of Isoquinoline Derivatives

The development of stereoselective and enantiopure synthetic routes to isoquinoline alkaloids is of great importance due to their wide range of biological activities. nih.govresearchgate.net Many of these natural products possess a chiral center, making their asymmetric synthesis a significant challenge and an active area of research. nih.govresearchgate.net

Development of Asymmetric Synthetic Routes for Chiral Isoquinolines

Significant progress has been made in the asymmetric synthesis of chiral non-racemic isoquinoline alkaloids over the past decade. nih.govresearchgate.net These strategies often rely on either the improvement of traditional methods like the Pictet-Spengler, Bischler-Napieralski, and Pomeranz–Fritsch–Bobbitt reactions, or the development of novel catalytic enantioselective methods. nih.govresearchgate.net

One successful approach involves the use of chiral formamidines attached to tetrahydroisoquinoline scaffolds to direct asymmetric C-C bond forming reactions at the position alpha to the amino group. This method has enabled the synthesis of a variety of (S)-1-alkyl-1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess. researchgate.net These chiral building blocks serve as key intermediates in the synthesis of various classes of isoquinoline alkaloids. researchgate.net Biocatalytic techniques are also emerging as a powerful tool for the asymmetric synthesis of isoquinolines. nih.gov

Directed Functionalization and Derivatization Strategies on the Isoquinoline Core

The direct functionalization of the isoquinoline core is a highly desirable strategy for accessing a wide range of derivatives. One method allows for the direct 1,4-difunctionalization of isoquinoline in a single step. researchgate.net This process involves a nucleophilic addition at the 1-position followed by an electrophilic trapping at the 4-position. researchgate.net

Furthermore, isoquinolone derivatives can be readily transformed into other valuable isoquinoline structures. For example, isoquinolones can undergo aromatization to 1-OTf-substituted isoquinolines upon treatment with triflic anhydride. nih.gov These triflate derivatives can then serve as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, with various aryl boronic acids, allowing for further diversification of the isoquinoline scaffold. nih.gov

Regioselective Introduction of Substituents at C-1, C-3, C-4, and N-2 Atoms

The functionalization of the isoquinoline nucleus at specific positions is crucial for modulating its chemical and biological properties. The introduction of substituents at the C-1, C-3, C-4, and N-2 atoms can be achieved through various strategic approaches.

C-4 Functionalization: The C-4 position of the isoquinoline ring is of particular interest for introducing substituents like the (4-chlorophenyl)methyl group. Direct C-4 functionalization of isoquinolines can be challenging but has been accomplished through several modern methods. One approach involves a temporary dearomatization strategy. For instance, using benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile, isoquinoline can be alkylated at the C-4 position. acs.orgnih.gov This acid-catalyzed reaction proceeds without the need for pre-activation of the isoquinoline nitrogen, offering a complementary route to traditional methods that often require the formation of 1,2-dihydroisoquinoline (B1215523) intermediates. acs.orgnih.govresearchgate.net While direct Friedel-Crafts type alkylations are common for arenes, their application to heterocycles like isoquinoline requires careful consideration of the reaction conditions to control regioselectivity. nih.govlibretexts.org

C-1 and C-3 Functionalization: The C-1 and C-3 positions are also key sites for substitution. A practical route to C-1 substituted isoquinolines involves the preparation and subsequent activation of isoquinolin-1(2H)-ones. organic-chemistry.org Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool, enabling the annulation of benzamides with alkynes to furnish functionalized isoquinolone derivatives. nih.gov These can be further transformed; for example, a triflate group at C-1 can be subjected to palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira reactions or removed to yield the parent isoquinoline. nih.gov

N-2 Functionalization (Quaternization): The nitrogen atom (N-2) of the isoquinoline ring is nucleophilic and readily undergoes alkylation to form isoquinolinium salts. This quaternization is often a key step in activating the isoquinoline system for subsequent reactions. For example, in the synthesis of pyrrolo[2,1-a]isoquinolines, the isoquinoline nitrogen is alkylated, forming an isoquinolinium ylide intermediate which then undergoes a cycloaddition reaction. mdpi.com

The regioselectivity of these functionalizations is dictated by the electronic properties of the isoquinoline ring and the specific reaction mechanism employed, with modern catalysis offering increasingly precise control. acs.orgthieme-connect.commdpi.com

Alkylation Reactions, including Friedel-Crafts Type for Arylmethyl Moieties

The introduction of an arylmethyl group, such as the (4-chlorophenyl)methyl moiety, onto the isoquinoline core is a key synthetic transformation. This is typically achieved through alkylation reactions, with Friedel-Crafts type processes being a classic, albeit sometimes limited, method. nih.govlibretexts.org

Classical and Modern Friedel-Crafts Alkylation: The traditional Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst like AlCl₃. nih.govlibretexts.org For the synthesis of 4-[(4-Chlorophenyl)methyl]isoquinoline, this would conceptually involve reacting isoquinoline with 4-chlorobenzyl chloride. However, such reactions on nitrogen heterocycles can be complicated by the Lewis basicity of the nitrogen atom, which can coordinate with the catalyst, and by issues of regioselectivity and polyalkylation. libretexts.org More contemporary, greener approaches to Friedel-Crafts alkylations utilize benzyl (B1604629) alcohols instead of toxic halides and employ catalytic amounts of Lewis acids. nih.gov

Alternative Alkylation Strategies: Given the limitations of direct Friedel-Crafts reactions, alternative methods for C-4 alkylation have been developed. A notable metal- and activating-group-free method utilizes a temporary dearomatization strategy. acs.orgnih.gov In this process, isoquinoline reacts with an electrophile (e.g., a vinyl ketone) in the presence of a nucleophilic catalyst (e.g., benzoic acid). acs.orgnih.govresearchgate.net This approach avoids the need for N-activation and provides a direct route to C-4 alkylated isoquinolines, whose products contain a carbonyl group that can be further manipulated. acs.orgresearchgate.net

Another strategy involves the de novo construction of the isoquinoline ring system where the desired C-4 substituent is already incorporated into one of the precursors. nih.govresearchgate.net Methods like the Bischler-Napieralski or Pictet-Spengler reactions are foundational for building the isoquinoline core and can be adapted to produce C-4 substituted derivatives. organic-chemistry.org

The table below summarizes a selection of C-4 alkylation methods, highlighting the diversity of approaches available to synthetic chemists.

Method Reagents Key Features Reference
Temporary DearomatizationIsoquinoline, Vinyl Ketone, Benzoic AcidMetal-free; No N-activation required; Retains aromaticity acs.orgnih.gov
Reductive AlkylationIsoquinoline, NaEt₃BH, Aryl AldehydeProceeds via a 1,2-dihydroisoquinoline intermediate nih.govresearchgate.net
De Novo Synthesis (e.g., Bischler-Napieralski)Substituted Phenethylamine, Acyl ChlorideBuilds the isoquinoline core with the substituent in place organic-chemistry.org
Cross-Coupling4-Halo- or 4-Boronate-IsoquinolineRequires pre-functionalized isoquinoline nih.govresearchgate.net

Construction of Fused Polyheterocyclic Systems (e.g., Pyrrolo[2,1-a]isoquinolines, Indolo[2,1-a]isoquinolines)

The this compound scaffold can serve as a crucial building block for the synthesis of more complex, fused polyheterocyclic systems. Among these, pyrrolo[2,1-a]isoquinolines and indolo[2,1-a]isoquinolines are of significant interest due to their prevalence in bioactive natural products. rsc.orgnih.govnih.gov

Pyrrolo[2,1-a]isoquinolines: The synthesis of this tetracyclic system often involves a [3+2] cycloaddition reaction. A common strategy begins with the N-alkylation of an isoquinoline derivative to form a quaternary isoquinolinium salt. In the presence of a base, this salt generates an isoquinolinium ylide. This ylide, acting as a 1,3-dipole, can then react with a dipolarophile, such as an activated alkene, to construct the pyrrolidine (B122466) ring fused to the isoquinoline core. mdpi.com For instance, a dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate was synthesized via a cascade reaction involving an isoquinolinium salt and an ethylene derivative in the presence of triethylamine. mdpi.com

Indolo[2,1-a]isoquinolines: The construction of the indolo[2,1-a]isoquinoline framework can be achieved through various cascade or cyclization reactions. nih.govrsc.orgresearchgate.netrsc.orgnih.gov Radical cyclization pathways have proven particularly effective. nih.govrsc.orgnih.gov These methods often start with precursors like 2-aryl-N-acryloyl indoles, which undergo radical-initiated cyclization to form the fused system. rsc.org Copper-catalyzed reactions have been developed for the synthesis of sulfonated indolo[2,1-a]isoquinolines via a radical relay addition/cyclization of activated alkenes. nih.govnih.gov These advanced methods allow for the simultaneous formation of multiple C-C and C-S bonds under relatively mild conditions. nih.gov

The following table outlines representative synthetic strategies for these fused systems.

Target System General Method Typical Starting Materials Key Intermediates/Conditions Reference
Pyrrolo[2,1-a]isoquinoline[3+2] CycloadditionIsoquinoline, Alkylating Agent, DipolarophileIsoquinolinium Ylide, Base (e.g., NEt₃) mdpi.com
Indolo[2,1-a]isoquinolineRadical Cascade Cyclization2-Aryl-N-acryloyl Indoles, Keto AcidsMetal-free, Air environment rsc.org
Sulfonated Indolo[2,1-a]isoquinolineCu-catalyzed Radical CyclizationActivated Alkenes, Substituted-thiosulfonatesCuBr₂, Oxidizing Agent (TBPB) nih.govnih.gov
Indolo[2,1-a]isoquinolineVisible-light PhotocatalysisN-arylacrylamidesRedox neutral, mild conditions rsc.org

These synthetic methodologies underscore the versatility of the isoquinoline framework as a platform for building molecular complexity, leading to the creation of diverse and potentially valuable polyheterocyclic compounds. rsc.orgnih.gov

Mechanistic Investigations of Isoquinoline Ring Transformations

Detailed Mechanistic Pathways of Isoquinoline (B145761) Core Formation

The synthesis of the isoquinoline core is a cornerstone of heterocyclic chemistry, with several established mechanistic pathways. These routes are generally applicable to a wide range of substituted isoquinolines, and it is presumed that 4-[(4-Chlorophenyl)methyl]isoquinoline could be synthesized via these methods, although specific studies are lacking.

Studies on Electrophilic and Nucleophilic Cyclization Mechanisms

The formation of the isoquinoline skeleton frequently involves intramolecular cyclization reactions, which can be broadly categorized as either electrophilic or nucleophilic.

Electrophilic Cyclization: Classic named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions are primary examples of electrophilic cyclizations. In a typical Bischler-Napieralski-type synthesis applicable to a precursor of this compound, a β-phenethylamine derivative would undergo acylation followed by acid-catalyzed cyclization. The mechanism involves the formation of a nitrilium ion intermediate, which then attacks the aromatic ring in an intramolecular electrophilic aromatic substitution. Subsequent aromatization, often through oxidation or elimination, yields the isoquinoline ring.

Nucleophilic Cyclization: Alternatively, nucleophilic cyclization routes can be employed. These often involve the construction of a side chain on a benzene (B151609) ring that already contains a leaving group. An intramolecular nucleophilic attack by a nitrogen-containing moiety then forms the heterocyclic ring.

Mechanistic Analysis of Cycloaddition Reactions, including [3+2] Cycloadditions

Cycloaddition reactions offer a powerful and atom-economical approach to constructing the isoquinoline framework, often leading to partially or fully saturated ring systems that can be later aromatized.

While direct [4+2] cycloadditions (Diels-Alder reactions) are less common for the direct synthesis of the aromatic isoquinoline core, [3+2] cycloadditions are well-documented for the synthesis of tetrahydroisoquinoline derivatives. These reactions typically involve the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. For instance, C,N-cyclic azomethine imines can react with various alkenes in a [3+2] fashion to yield tetrahydroisoquinoline structures with good control over stereochemistry. The resulting cycloadducts can then be subjected to further transformations to introduce the desired substitution pattern and aromatize the ring.

Elucidation of Tandem Reactions and Domino Processes in Isoquinoline Synthesis

Modern synthetic strategies increasingly rely on tandem or domino reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency. These processes are well-established in isoquinoline synthesis. For example, transition-metal-catalyzed reactions, such as those involving palladium or copper, can initiate a cascade of events. A common strategy involves the coupling of an o-alkynylbenzaldehyde with an amine, followed by an in-situ cyclization and isomerization to furnish the isoquinoline scaffold. Another approach is the rhodium(III)-catalyzed C-H activation of an oxime, which then reacts with an alkyne to construct the isoquinoline ring in a highly efficient manner.

Investigation of Isoquinoline Ring-Opening and Denitrogenation Mechanisms

The degradation of the isoquinoline ring is of interest in environmental chemistry and in understanding the metabolism of isoquinoline-containing compounds.

Computational Elucidation of Reaction Paths and Associated Energy Barriers

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of isoquinoline ring-opening and denitrogenation. For the parent isoquinoline molecule in supercritical water, computational models have identified several reaction pathways. The process is initiated by the addition of a water molecule across a C=N bond of the isoquinoline ring. The rate-determining step is often the initial nucleophilic attack of water on the protonated isoquinoline. Subsequent steps involve further hydration, ring-opening to form intermediates like 2-(2-oxoethyl)benzaldehyde, and eventual denitrogenation.

The energy barriers for these steps have been calculated, providing insight into the reaction kinetics. For example, the energy barrier for the initial 1C–2N addition of water to isoquinoline is calculated to be around 52.7 kcal/mol, which can be significantly reduced by the catalytic effect of additional water molecules. While these studies provide a framework for understanding the degradation of the isoquinoline core, the specific electronic and steric influences of a 4-chlorophenylmethyl substituent at the 4-position have not been computationally investigated.

Table 1: Calculated Energy Barriers for Isoquinoline Ring-Opening in Supercritical Water This table is based on data for the parent isoquinoline molecule, as specific data for this compound is not available.

Reaction StepEnergy Barrier (kcal/mol)Reference
1C–2N Addition of H₂O52.7
2N–3C Addition of H₂O60.1
1C–2N Addition (catalyzed by 2 H₂O molecules)27.5

Influence of Catalysts and Reagents on Reaction Selectivity and Pathway

In the synthesis and transformation of the isoquinoline framework, the selection of specific catalysts and reagents is a critical determinant of reaction outcomes, governing both the selectivity and the mechanistic pathway. The formation of substituted isoquinolines, such as this compound, often proceeds through multi-step syntheses where control over each transformation is paramount. Mechanistic studies reveal that reaction pathways can be precisely guided by the careful choice of metal catalysts, ligands, bases, and solvents, which can favor the formation of one product over another, often with high specificity.

A key precursor for the synthesis of 4-substituted isoquinolines is often a 4-haloisoquinoline, such as 4-bromoisoquinoline (B23445). The formation of this intermediate itself can be subject to significant catalytic and reagent control. Research into the palladium-catalyzed electrocyclic reactions of 2-alkynyl benzyl (B1604629) azides demonstrates a stark divergence in reaction pathways based on the additives employed. The reaction can be selectively directed to produce either a 4-bromoisoquinoline or a 4-bromoisoquinolone by modifying the reaction conditions. researchgate.net

For instance, in a palladium-catalyzed system, the presence of lithium bromide (LiBr) as an additive in acetonitrile (B52724) (MeCN) preferentially yields the 4-bromoisoquinoline. Conversely, substituting the additive with acetic acid (HOAc) in a different solvent system dramatically shifts the selectivity towards the formation of the 4-bromoisoquinolone. researchgate.net This highlights the profound influence of reagents on the reaction pathway, likely by altering the nature of the catalytic species or intermediates involved in the cyclization and aromatization steps.

Table 1: Influence of Additives and Solvents on the Selectivity of Palladium-Catalyzed Cyclization researchgate.net

EntryStarting Material (Substituent R)Additive (2 equiv.)SolventProduct Ratio (Isoquinoline : Isoquinolone)Combined Yield (%)
1p-MeOC₆H₄LiBrMeCN90 : 1078
2p-MeOC₆H₄HOAcClCH₂CH₂Cl/H₂O39 : 6142
3p-NO₂C₆H₄LiBrMeCN0 : 100Trace
4p-NO₂C₆H₄HOAcClCH₂CH₂Cl/H₂O0 : 10081

Once a precursor like 4-bromoisoquinoline is obtained, the introduction of the (4-chlorophenyl)methyl group is typically achieved via a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi reaction. Here again, the choice of catalyst and reagents is crucial for achieving high yield and selectivity.

Catalyst and Ligand Effects in Cross-Coupling:

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca Each step is influenced by the catalyst system.

Palladium Precatalyst: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or specialized precatalysts) can affect catalyst activation and stability. For challenging couplings, advanced precatalysts that are more easily reduced to the active Pd(0) state and are more stable can lead to higher yields. nih.govlibretexts.org

Ligands: The ligand bound to the palladium center is arguably the most critical factor in controlling selectivity and reactivity. Phosphine (B1218219) ligands (e.g., PPh₃, bulky biarylphosphines like XPhos) are common. wikipedia.org The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination and can stabilize the catalytic species. In Negishi couplings, the choice of ligand has been shown to be critical for maintaining the stereochemistry of the starting materials. nih.govorganic-chemistry.org

Base and Solvent: In Suzuki-Miyaura couplings, a base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is required to facilitate the transmetalation step. The strength and nature of the base can significantly impact the reaction rate and yield. mdpi.com The solvent (e.g., 1,4-dioxane, THF, toluene) must be capable of dissolving the reactants and catalyst system and can influence catalyst activity and stability. mdpi.com

The synthesis of this compound from 4-bromoisoquinoline and a (4-chlorophenyl)methyl-organometallic reagent would therefore require careful optimization of these parameters. A typical approach would involve screening various combinations of palladium precatalysts, phosphine ligands, and bases to identify the system that provides the highest yield of the desired product while minimizing side reactions like dehalogenation of the starting material or homocoupling of the organometallic reagent.

Computational and Theoretical Chemistry Studies on Isoquinoline Derivatives

Quantum Chemical Calculations for Prediction of Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These methods solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy of a molecule, which in turn dictates its structure, stability, and properties.

Density Functional Theory (DFT) has become a prominent and widely used computational method for studying isoquinoline (B145761) derivatives due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms. For instance, studies on related heterocyclic systems have successfully optimized ground-state geometries using methods like the B3LYP functional with a 6-31G(d,p) basis set. acadpubl.eu

In research on isoquinoline functionalized chromophores, theoretical calculations were performed using the M06/6-311G(d,p) functional to obtain true minima geometries, confirmed by the absence of imaginary frequencies. nih.gov These optimized structures form the basis for subsequent analyses of electronic and optical properties. nih.gov DFT is also utilized to investigate the impact of different substituents and solvent effects on the molecular properties of quinoline-based compounds. nih.gov

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating electronic absorption spectra (UV-Vis). nih.govnih.gov

For example, in a study of designed isoquinoline derivatives, UV-Vis analysis was conducted in both the gaseous phase and in a chloroform (B151607) solvent model. nih.gov The calculations predicted maximum absorption wavelengths (λmax), with one derivative, MPBID4, showing a λmax of 319 nm in the gaseous state. nih.gov The inclusion of a solvent model, such as the conductor-like polarizable continuum model (CPCM), allows for a more realistic prediction of spectroscopic properties in solution. nih.gov

Table 1: Predicted UV-Vis Absorption Data for Designed Isoquinoline Derivatives in Chloroform This table is based on data for a series of designed isoquinoline chromophores to illustrate the application of computational methods.

Compoundλmax (nm)Exciton Energy (eV)
MPBID13213.860
MPBID23243.828
MPBID33243.823
MPBID43253.815
MPBID53064.046
MPBID63113.992
Data sourced from a computational study on isoquinoline functionalized chromophores. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity, optical properties, and kinetic stability. nih.govacadpubl.eu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eulibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. acadpubl.eu A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu In contrast, a large HOMO-LUMO gap indicates high stability. acadpubl.eu

FMO analysis on related isoquinoline derivatives has been used to examine electronic transitions and reactivity. nih.gov For instance, the HOMO-LUMO energy gap for a related imidazole (B134444) derivative was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eu

Table 2: Frontier Molecular Orbital Energies for Designed Isoquinoline Derivatives This table is based on data for a series of designed isoquinoline chromophores to illustrate the application of FMO analysis.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
MPBIR-5.882-1.7824.100
MPBID1-6.046-1.9794.067
MPBID2-6.079-2.0194.060
MPBID3-6.079-2.0244.055
MPBID4-6.084-2.0464.038
MPBID5-6.212-1.9074.305
MPBID6-6.155-1.9374.218
Data sourced from a computational study on isoquinoline functionalized chromophores. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govacadpubl.eu An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. acadpubl.eu MEP surfaces are instrumental in understanding hydrogen bonding interactions and biological recognition processes. acadpubl.eu

For example, in a study of a 2-(4-chlorophenyl)-1H-imidazole derivative, MEP analysis was used to identify the molecule's reactive sites. acadpubl.eu The negative potential was found around the nitrogen atoms of the imidazole ring, indicating them as sites for electrophilic attack, while positive potential was observed over the hydrogen atoms. acadpubl.eu Similar analyses on quinoline-containing compounds help in understanding their reactivity. nih.gov Reduced Density Gradient (RDG) analysis is another technique used to visualize and characterize non-covalent interactions within a molecule, though specific applications to 4-[(4-Chlorophenyl)methyl]isoquinoline are not detailed in the available literature.

Computational Modeling of Reaction Mechanisms and Kinetics

Beyond static properties, computational chemistry provides profound insights into the dynamics of chemical reactions, including their mechanisms and kinetics. nih.govrsc.orgcopernicus.org These models can trace the energy profile of a reaction from reactants to products, identifying key intermediates and transition states.

A critical aspect of modeling reaction mechanisms is the calculation of energy barriers (activation energies) and the characterization of transition state structures. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

Kinetic investigations of reactions involving related structures, such as 4-chlorophenyl derivatives, often reveal stepwise mechanisms. nih.govrsc.org Computational studies can elucidate these pathways by locating the transition state for each step. For example, in the hydrolysis of 4-chlorophenyl isocyanate, a mechanism involving cyclic transition states with water molecules was proposed based on kinetic data. rsc.org The calculation of thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides further mechanistic detail. For this hydrolysis, ΔH‡ was found to be approximately 22 kJ mol⁻¹ and ΔS‡ was around -202 J mol⁻¹ K⁻¹. rsc.org

By computationally modeling the reaction of this compound with another reactant, one could theoretically determine the energy barrier for the reaction, characterize the geometry of the transition state, and establish whether the reaction proceeds through a stepwise or concerted mechanism, thus providing a comprehensive understanding of its reactivity.

Analysis of Solvent Effects on Reaction Energetics and Mechanisms

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically altering reaction rates, yields, and even the products formed. Computational studies are instrumental in elucidating the complex role of the solvent at a molecular level by modeling solute-solvent interactions and their impact on reaction energy profiles.

Studies on isoquinoline derivatives have shown that the solvent can dictate reaction pathways. For instance, in the synthesis of substituted isoquinolinones from o-alkenylbenzamide derivatives, the reaction's chemoselectivity is entirely dependent on the solvent used. researchgate.net When the reaction is conducted in acetonitrile (B52724) (MeCN), the 4-substituted isoquinolinone is the favored product. Conversely, using wet hexafluoro-2-isopropanol (HFIP) as the solvent leads to the formation of the 3-substituted isoquinolinone. researchgate.net

Computational analysis, specifically Density Functional Theory (DFT), has been used to unravel the mechanistic basis for this solvent-dependent selectivity. The proposed mechanisms suggest that the solvent is not merely a passive medium but an active participant in the reaction. In wet HFIP, a water molecule attacks a benzylic carbon to form an intermediate that ultimately leads to the rearranged 3-substituted product. researchgate.net In contrast, the pathway in acetonitrile proceeds through a different set of intermediates to yield the 4-substituted product. researchgate.net

The influence of the solvent extends to the physicochemical and photophysical properties of isoquinoline derivatives. The polarity of the solvent can significantly affect the dipole moment and solvation energy of these molecules. researchgate.net For fluorescent isoquinoline derivatives, the solvent environment can alter absorption maxima (λmax) and fluorescence quantum yields. mdpi.com Protic, hydrogen-bonding solvents such as water can stabilize certain excited states, leading to enhanced fluorescence compared to hydrocarbon solvents. mdpi.com Theoretical models, ranging from continuum models to discrete-continuum approaches, can simulate these effects, showing that potential energy profiles for reactions can change dramatically from the gas phase to solution. researchgate.net For example, a reaction that has a double-well potential energy profile in the gas phase may become unimodal when a solvent is introduced. researchgate.net

Table 1: Solvent-Dependent Chemoselective Synthesis of Isoquinolinones This interactive table summarizes the effect of the solvent on the synthesis of substituted isoquinolinones.

Starting Material Solvent Product Type Reference
o-alkenylbenzamide Acetonitrile (MeCN) 4-substituted isoquinolinone researchgate.net
o-alkenylbenzamide Wet Hexafluoro-2-isopropanol (HFIP) 3-substituted isoquinolinone researchgate.net

Theoretical Predictions of Regioselectivity and Stereoselectivity

Predicting the outcome of reactions where multiple isomers can be formed is a central challenge in organic synthesis. Computational chemistry offers robust methods for forecasting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over others).

For isoquinoline derivatives, DFT calculations are frequently employed to rationalize and predict regioselectivity. In the amination of isoquinolinequinone derivatives, for example, DFT-derived reactivity descriptors can explain the high regioselectivity observed experimentally. nih.gov By analyzing parameters such as atomic charges, electrostatic potential, and non-covalent interactions, researchers can determine the most likely sites for nucleophilic attack. These studies have shown that local reactivity and steric hindrance are the key factors governing the reaction's outcome. nih.gov For instance, the coordination of a solvent molecule like ethanol (B145695) to a carbonyl group can create steric hindrance that prevents a nucleophilic attack at an adjacent carbon, thereby directing the substitution to a different position. nih.gov

Similarly, theoretical studies on isoquinoline alkaloid synthesis have confirmed that substituents on the aromatic ring of the starting phenylethylamine are crucial in determining the regioselectivity of the cyclization reaction. researchgate.net The choice of a protic solvent can also improve the regioselectivity in these syntheses. researchgate.net Computational modeling helps in understanding these substituent and solvent effects on the transition state energies for different reaction pathways, allowing for the prediction of the major product.

The combination of machine learning (ML) with DFT calculations represents a cutting-edge approach to predicting selectivity. chemrxiv.org Such hybrid models can rapidly screen reactions and trigger more resource-intensive DFT calculations only for cases where the ML model has low confidence, achieving high accuracy in predicting regioselectivity in a fraction of the time required by conventional methods. chemrxiv.org

Table 2: Theoretical Descriptors for Predicting Regioselectivity in Isoquinolinequinone Amination This interactive table shows examples of DFT-derived parameters used to rationalize reaction outcomes.

Parameter Method of Analysis Finding Reference
Atomic Charges Natural Population Analysis (NPA) NPA was found to be the most efficient population analysis scheme for assessing atomic charges. nih.gov
Weak Interactions Non-Covalent Interaction (NCI) Analysis Revealed that steric hindrance from solvent coordination prevents nucleophilic attack at certain positions. nih.gov
Electrophilicity Electrostatic Potential The high polarity of a hydrogen bond on a specific carbonyl group explains the high electrophilicity of the C-5 position over the C-8 position. nih.gov

In Silico Approaches for General Molecular Interaction Studies

In silico methods, particularly molecular docking and DFT, are indispensable for studying how molecules like this compound might interact with biological systems and for predicting their intrinsic molecular properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to understand how potential drug candidates interact with their biological targets, such as proteins or enzymes. For example, docking studies on a series of dihydroisoquinoline derivatives against the enzyme leucine (B10760876) aminopeptidase (B13392206) (LAP) were performed to explore their binding modes. nih.gov These simulations revealed that active compounds could form crucial hydrogen bonds and coordinate with a zinc ion within the enzyme's active site, providing a structural basis for their inhibitory activity. nih.gov Similar docking studies have been conducted on quinoline (B57606) derivatives to assess their potential as inhibitors of enzymes like HIV reverse transcriptase. nih.gov

DFT calculations provide further insights into the electronic structure and properties of isoquinoline derivatives. figshare.com These methods can compute a wide range of molecular descriptors that help characterize a molecule's stability, reactivity, and potential behavior. nih.gov Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as a larger gap suggests higher kinetic stability and lower chemical reactivity. figshare.com Other calculated properties, such as the dipole moment, chemical hardness, and electrophilicity index, offer a detailed picture of the molecule's electronic characteristics. figshare.comnih.gov

Table 3: Predicted Molecular Properties of Isoquinoline via DFT This interactive table presents key molecular properties of the parent isoquinoline compound calculated using DFT at the B3LYP/6-311++G(d,p) level.

Property Calculated Value Significance Reference
HOMO Energy -5.581 eV Relates to the ability to donate electrons. figshare.com
LUMO Energy 1.801 eV Relates to the ability to accept electrons. figshare.com
HOMO-LUMO Gap 3.78 eV Indicates chemical reactivity and kinetic stability. figshare.com
Dipole Moment 2.004 D Measures the overall polarity of the molecule. figshare.com
Chemical Hardness 1.89 Measures resistance to change in electron distribution. figshare.com

Advanced Applications of Isoquinoline Scaffolds in Synthetic Organic Chemistry

Utilization of Isoquinoline (B145761) Derivatives as Synthons for Complex Molecular Architectures

The strategic placement of a benzyl (B1604629) group at the C4 position of the isoquinoline nucleus, as seen in 4-[(4-Chlorophenyl)methyl]isoquinoline, renders it a valuable synthon for the construction of more intricate molecular frameworks. The benzylisoquinoline unit is the core structure of a large family of alkaloids with significant physiological effects. The synthesis of these complex natural products often relies on the elaboration of simpler isoquinoline precursors.

The general synthetic utility of 4-substituted isoquinolines has been demonstrated through various palladium-catalyzed cross-coupling reactions. For instance, diethyl(4-isoquinolyl)borane has been shown to react with a range of organic halides to produce 4-substituted isoquinolines, which are precursors to more complex tetrahydroisoquinoline systems. While not specifically employing the 4-chlorobenzyl group, these methodologies highlight the reactivity of the C4 position and its potential for elaboration.

The presence of the 4-chlorophenyl group in this compound introduces an additional site for chemical modification, for example, through cross-coupling reactions, which could be exploited in the convergent synthesis of complex molecules. Furthermore, the benzyl C-H bonds could be amenable to functionalization through modern catalytic methods.

Design and Synthesis of Isoquinoline-Based Chiral Ligands for Asymmetric Catalysis

Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. Isoquinoline and quinoline (B57606) motifs have been successfully incorporated into the design of privileged chiral ligands. Axially chiral isoquinolines, for instance, have proven to be effective ligands in a variety of asymmetric transformations.

The development of chiral ligands often involves the strategic placement of bulky substituents to create a well-defined chiral environment around the metal center. While direct examples of this compound being used as a backbone for a chiral ligand are not prominent in the literature, its structural features suggest potential in this area. The benzyl group at the C4 position could be modified to introduce chirality, or the isoquinoline nitrogen could be used to coordinate to a metal center, with the 4-substituent influencing the steric and electronic properties of the resulting catalyst. The synthesis of chiral N,N,P-tridentate Schiff base ligands from quinoline derivatives for use in asymmetric 1,4-addition reactions showcases the potential of such heterocyclic systems in catalysis.

Strategic Importance in Material Chemistry, including Fluorosensor Development

Isoquinoline derivatives have emerged as important components in the field of materials chemistry, with applications in the development of organic light-emitting diodes (OLEDs), conductive materials, and fluorescent sensors. The inherent photophysical properties of the isoquinoline ring system, characterized by its aromaticity and the presence of a nitrogen heteroatom, make it a promising fluorophore.

The development of fluorescent chemosensors often relies on the principle of photoinduced electron transfer (PET) or other mechanisms where the binding of an analyte modulates the fluorescence output of the sensor molecule. Isoquinoline-based fluorescent sensors have been developed for the detection of various ions and small molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-[(4-Chlorophenyl)methyl]isoquinoline, and what experimental parameters are critical for reproducibility?

  • Answer: The synthesis of isoquinoline derivatives often involves palladium-catalyzed cross-coupling reactions or cyclization strategies. For example, describes a PdCl₂(PPh₃)₂-catalyzed coupling of arylboronic acids with amino-substituted intermediates in dimethylformamide (DMF) under reflux, yielding quinoline analogs. Key parameters include catalyst loading (e.g., 5 mol%), solvent choice (polar aprotic solvents for solubility), and reaction time (12–24 hours). Reproducibility requires strict control of moisture/oxygen levels and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

  • Answer:

  • X-ray crystallography ( ) resolves crystal packing and stereochemistry, with data collection at 100–150 K using Mo-Kα radiation .
  • High-performance liquid chromatography (HPLC) ( ) identifies impurities (e.g., chlorophenyl ketone byproducts) using C18 columns and UV detection at 254 nm .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substituent integration, while FT-IR ( ) detects functional groups like C-Cl (750–850 cm⁻¹) and aromatic C-H stretches .

Advanced Research Questions

Q. How can researchers address discrepancies between observed spectroscopic data and computational predictions for this compound derivatives?

  • Answer: Contradictions may arise from solvent effects, tautomerism, or crystal packing. For example, reports a quinoline derivative with a melting point of 223–225°C, but computational models may underestimate intermolecular forces. Strategies include:

  • Solvent correction : Apply IEF-PCM or COSMO-RS models to NMR chemical shift predictions.
  • Dynamic simulations : Run molecular dynamics (MD) to account for crystal lattice interactions observed in X-ray data ( ) .
  • Validation : Cross-check DFT-optimized geometries with crystallographic bond lengths/angles (e.g., C-Cl bond ≈ 1.74 Å) .

Q. What methodologies are suitable for investigating the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • Answer: outlines a framework for SAR studies on isoquinoline analogs:

  • Functional group variation : Synthesize derivatives with substituents like methoxy (electron-donating) or nitro (electron-withdrawing) groups at the 3-position.
  • Bioactivity assays : Test antibacterial efficacy via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus ( used agar diffusion) .
  • Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can researchers optimize the regioselectivity of electrophilic substitution reactions on this compound?

  • Answer: Regioselectivity is influenced by electronic and steric effects:

  • Directing groups : The chlorophenyl moiety deactivates the isoquinoline ring, favoring substitution at the 5- or 8-positions.
  • Catalytic systems : Use Lewis acids like FeCl₃ to enhance electrophilic attack at electron-rich positions ( employed Pd catalysts for cross-coupling) .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC at 30-minute intervals to isolate intermediates .

Data Contradiction and Validation

Q. How should conflicting reports on the stability of this compound under acidic conditions be resolved?

  • Answer:

  • Controlled degradation studies : Replicate conditions (e.g., 1M HCl, 60°C) and analyze products via LC-MS to identify hydrolysis byproducts (e.g., 4-chlorobenzaldehyde).
  • Comparative spectroscopy : Compare IR spectra of degraded samples with authentic references ( lists characteristic peaks for chlorophenyl derivatives) .
  • pH-dependent stability assays : Use UV-Vis spectroscopy to monitor absorbance changes at 280 nm over 24 hours .

Methodological Guidelines

Q. What protocols ensure ethical and reproducible pharmacological testing of this compound analogs?

  • Answer:

  • Institutional Review : Follow IACUC guidelines ( ) for in vivo studies, including dose optimization and humane endpoints .
  • Data transparency : Report raw data in appendices (e.g., MIC values, survival curves) per ’s extended essay standards .
  • Replication : Document solvent purity (≥99.5%), animal strains (e.g., Sprague-Dawley rats), and statistical methods (ANOVA with Tukey post-hoc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.